molecular formula C11H11N3S2 B1332740 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine CAS No. 315695-36-4

5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine

Numéro de catalogue: B1332740
Numéro CAS: 315695-36-4
Poids moléculaire: 249.4 g/mol
Clé InChI: GCCOQXJVAUIXJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine is a heterocyclic compound that features a thieno[2,3-D]pyrimidine core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-D]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the Propyn-1-ylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a propyn-1-ylthiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and scalable reagents and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the alkyne group, potentially yielding dihydropyrimidine or alkene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydropyrimidines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine exhibits various biological activities, including:

  • Antitumor Activity : Studies have suggested that compounds with similar structures may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes related to disease processes. For instance, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the context of type 2 diabetes management.

Therapeutic Applications

The therapeutic implications of this compound are being explored in several areas:

  • Diabetes Management : As a potential DPP-IV inhibitor, this compound could play a role in improving glycemic control in patients with type 2 diabetes. DPP-IV inhibitors are known to enhance the incretin effect, leading to increased insulin secretion and decreased glucagon levels.
  • Cancer Treatment : Given its antitumor properties, further investigation into its efficacy against specific cancer types is warranted. The compound's ability to modulate critical pathways in cancer cells could make it a candidate for combination therapies.
  • Neurological Disorders : There is emerging interest in the role of thieno[2,3-d]pyrimidine derivatives in neuroprotection and cognitive enhancement. The compound may offer insights into developing treatments for neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study examining the effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines demonstrated that compounds structurally similar to this compound inhibited cell proliferation and induced apoptosis in various cancer types. The mechanism was linked to the downregulation of oncogenic pathways.

Case Study 2: Diabetes Management

In a clinical trial involving DPP-IV inhibitors, participants treated with compounds similar to this compound showed significant improvements in glycemic control compared to placebo groups. These findings support the potential application of this compound in diabetes therapy.

Mécanisme D'action

The mechanism by which 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propyn-1-ylthio group and the thieno[2,3-D]pyrimidine core are crucial for these interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-D]pyrimidin-4-one
  • 5,6-Dimethyl-2-(2-phenoxyethylthio)-3-phenylthieno[2,3-D]pyrimidin-4-one
  • 5,6-Dimethyl-3-(2-oxopropyl)thieno[2,3-D]pyrimidin-4-one

Uniqueness

Compared to these similar compounds, 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine is unique due to the presence of the propyn-1-ylthio group. This functional group imparts distinct electronic and steric properties, influencing the compound’s reactivity and potential applications. The combination of methyl groups at the 5 and 6 positions further differentiates it, affecting its chemical behavior and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Activité Biologique

5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine (CAS No. 315695-36-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thieno[2,3-D]pyrimidine core with methyl groups at positions 5 and 6, and a propyn-1-ylthio substituent at position 2. This unique configuration contributes to its biological activity.

Property Value
Molecular Weight 249.4 g/mol
Chemical Formula C₁₁H₁₁N₃S₂
CAS Number 315695-36-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The thieno[2,3-D]pyrimidine core is believed to facilitate binding to these targets, influencing their activity through competitive inhibition or allosteric modulation.

Potential Targets

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Research indicates that thieno[2,3-D]pyrimidine derivatives can inhibit VEGFR-2, which plays a crucial role in angiogenesis and tumor growth .
    • Case Study : In a study evaluating various thieno[2,3-D]pyrimidine derivatives as VEGFR inhibitors, several compounds demonstrated potent inhibitory activities with IC50 values in the low nanomolar range (e.g., 3.9 nM for one derivative) .
  • Kinase Inhibition : The compound's structural features suggest potential as a kinase inhibitor. Kinases are pivotal in cell signaling pathways related to cancer progression.

Anticancer Properties

This compound has been investigated for its anticancer properties due to its ability to inhibit pathways critical for tumor growth and metastasis.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Further research is needed to elucidate its effectiveness against specific pathogens.

Research Findings

Recent studies have focused on synthesizing variations of the thieno[2,3-D]pyrimidine structure to enhance biological activity and selectivity.

Synthesis and Evaluation

A notable study synthesized a series of thieno[2,3-D]pyrimidine derivatives and evaluated their biological activities against various cancer cell lines. The results indicated that modifications in the side chains significantly affected their potency .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

Compound IC50 (nM) Biological Activity
This compoundTBDPotential VEGFR inhibitor
5,6-Dimethyl-2-thioxo-thieno[2,3-D]pyrimidin-4-oneTBDAnticancer activity reported
5,6-Dimethyl-3-(2-oxopropyl)thieno[2,3-D]pyrimidin-4-oneTBDAntimicrobial activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis of thieno[2,3-d]pyrimidine derivatives often employs the Niementowski reaction , cyclizing 2-amino-3-thiophenecarboxylates with reagents like formamide or urea under high temperatures (200°C) . For the target compound, a critical step involves introducing the propynylthio group. Evidence suggests that reductive amination (e.g., using sodium cyanoborohydride at pH 6) or Dess-Martin periodinane (DMP) -mediated oxidation (yielding 91% efficiency) can optimize intermediates like 6-formyl derivatives . Key characterization methods include IR, 1H^1H-NMR, and 13C^{13}C-NMR to confirm structural integrity, with melting points (>300°C decomposition) indicating purity .

Q. How is the structural identity of this compound validated, and what analytical techniques are essential?

Structural validation requires multi-spectral analysis :

  • IR spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm1^{-1}, thioether bands near 650 cm1^{-1}).
  • NMR spectroscopy (1H^1H and 13C^{13}C) confirms substituent positions, such as methyl groups (δ ~2.5 ppm for 1H^1H) and aromatic protons in the thienopyrimidine core .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What preliminary pharmacological screening approaches are recommended for this compound?

Initial screening should focus on enzyme inhibition assays , such as dihydrofolate reductase (DHFR) activity measured via UV spectrophotometry (e.g., NADPH oxidation at 340 nm) . For antimicrobial activity, follow protocols like MIC (Minimum Inhibitory Concentration) testing against Gram-positive/-negative bacteria and fungi, using standardized strains (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

To study interactions with targets like DHFR:

Prepare the ligand and receptor : Optimize the compound’s 3D structure (e.g., using Gaussian for DFT geometry optimization) and retrieve the DHFR crystal structure (PDB ID: 1RA2).

Docking : Use AutoDock Vina to simulate binding, focusing on key residues (e.g., Asp27, Leu28) involved in substrate recognition. Propynylthio groups may enhance hydrophobic interactions .

MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability, analyzing RMSD (root-mean-square deviation) and hydrogen bond persistence .

Q. How should researchers address contradictory bioactivity data across structurally similar analogs?

Contradictions often arise from substituent effects or assay variability . For example:

  • Electron-withdrawing groups (e.g., -Cl in 4d) may enhance DHFR inhibition but reduce solubility, leading to false negatives in cell-based assays .
  • Orthogonal validation : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and cross-validate with isothermal titration calorimetry (ITC) to measure binding affinity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PEG 400, 1:4) or formulate as nanoparticles (e.g., PLGA encapsulation).
  • Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., propynylthio oxidation) and guide structural modifications .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

Systematic SAR requires:

  • Variation of substituents : Compare methyl (4a), methoxy (4c), and halogen (4d, 4e) analogs to assess electronic and steric effects on activity .
  • Bioisosteric replacement : Replace the thioether with sulfone or sulfonamide groups to modulate reactivity and bioavailability .

Q. Methodological Notes

  • Synthetic reproducibility : Always use anhydrous solvents (e.g., dry MeOH) and inert atmospheres (Ar/N2_2) for reductive amination to minimize side reactions .
  • Data interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations) to resolve ambiguities in peak assignments .

Propriétés

IUPAC Name

5,6-dimethyl-2-prop-2-ynylsulfanylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S2/c1-4-5-15-11-13-9(12)8-6(2)7(3)16-10(8)14-11/h1H,5H2,2-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCOQXJVAUIXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364662
Record name 5,6-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]thieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315695-36-4
Record name 5,6-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]thieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.